3-{[(3-Methoxyphenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxybenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate is a complex organic compound that features a combination of aromatic rings, amide, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxybenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxybenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.
Scientific Research Applications
3-(3-Methoxybenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(3-methoxybenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxybenzamido)phenyl benzoate: Lacks the chloro and diethylsulfamoyl groups, making it less versatile in certain reactions.
2-Chloro-5-(diethylsulfamoyl)benzoic acid: Lacks the amide and methoxy groups, limiting its biological activity.
3-(3-Methoxybenzamido)phenyl 2-chlorobenzoate: Similar structure but without the diethylsulfamoyl group, affecting its chemical reactivity.
Uniqueness
3-(3-Methoxybenzamido)phenyl 2-chloro-5-(diethylsulfamoyl)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H25ClN2O6S |
---|---|
Molecular Weight |
517.0 g/mol |
IUPAC Name |
[3-[(3-methoxybenzoyl)amino]phenyl] 2-chloro-5-(diethylsulfamoyl)benzoate |
InChI |
InChI=1S/C25H25ClN2O6S/c1-4-28(5-2)35(31,32)21-12-13-23(26)22(16-21)25(30)34-20-11-7-9-18(15-20)27-24(29)17-8-6-10-19(14-17)33-3/h6-16H,4-5H2,1-3H3,(H,27,29) |
InChI Key |
WDHHMPTWXMHXFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.